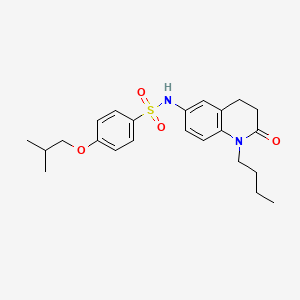![molecular formula C17H16F3NO2 B2747735 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-17-1](/img/structure/B2747735.png)
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the methoxyphenyl, trifluoromethyl, and anilino groups onto the propanone backbone. Trifluoromethylation is a common reaction in organic synthesis, and there are many methods available for introducing a trifluoromethyl group into a molecule . Similarly, the introduction of a methoxyphenyl group could potentially be achieved through a reaction with 4-methoxybenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the propanone backbone. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive, and could potentially undergo a variety of transformations under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Photoinduced Intramolecular Charge Transfer
Studies have shown that compounds similar to 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exhibit substituent-dependent photoinduced intramolecular charge transfer (TICT). Specifically, compounds with methoxy and trifluoromethyl substituents have been observed to exhibit distinct TICT states, which are crucial for understanding the photophysical behavior of organic molecules in polar solvents. These insights are significant for developing materials with tailored photochemical properties for applications in photovoltaics, organic electronics, and fluorescence microscopy (Yang et al., 2004).
Nucleophilic Substitution and Elimination Reactions
Research into nucleophilic substitution and elimination reactions of tertiary carbon compounds, closely related to this compound, has provided insights into the reaction mechanisms in largely aqueous solutions. These studies offer valuable information for synthetic chemistry, highlighting the conditions under which various products are formed, thereby influencing the synthesis of complex organic molecules (Toteva & Richard, 1996).
α-Chlorination of Aryl Ketones
The α-chlorination of aryl ketones, including those structurally related to this compound, has been explored for its synthetic utility. These reactions, facilitated by manganese(III) acetate in the presence of chloride ion, yield α,α-dichloro derivatives. This chemistry is foundational for constructing complex molecules and has implications for pharmaceuticals, agrochemicals, and material sciences (Tsuruta et al., 1985).
Synthesis and Reactions of Fluoro-Methoxyphenyl Compounds
The synthesis and reactions of compounds containing fluoro and methoxyphenyl groups, akin to this compound, have been examined. These studies focus on developing novel organic materials with potential applications in medicinal chemistry, agrochemicals, and organic electronics. The understanding of how these groups influence reactivity and properties of the compounds is crucial for the design of new molecules with desired functionalities (Pimenova et al., 2003).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
将来の方向性
The future directions for research on this compound could include further studies to fully elucidate its physical and chemical properties, investigations into potential applications (for example, in pharmaceuticals or materials science), and the development of new synthetic routes to its preparation .
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-8-2-12(3-9-15)16(22)10-11-21-14-6-4-13(5-7-14)17(18,19)20/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYIUSAOZYMJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-17-1 |
Source


|
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)
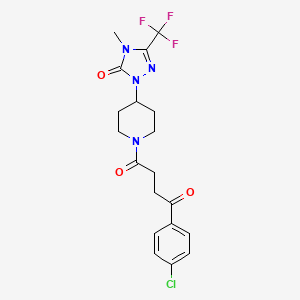
![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

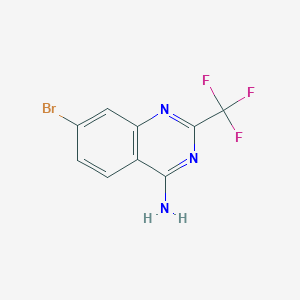
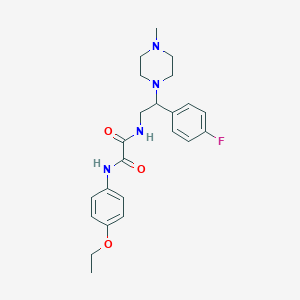
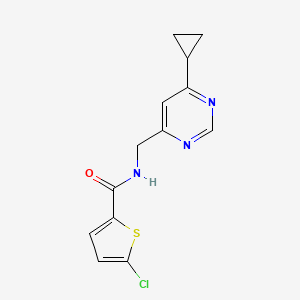
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)
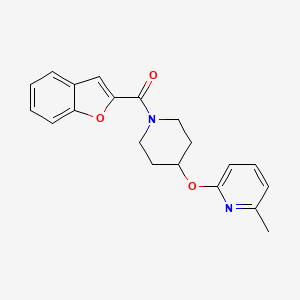
![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)
